tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Catalog No.
S1902862
CAS No.
479057-79-9
M.F
C11H20ClNO2
M. Wt
233.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(chloromethyl)piperidine-1-carboxylat...

CAS Number

479057-79-9

Product Name

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(chloromethyl)piperidine-1-carboxylate

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

InChI

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3

InChI Key

CTSABEXZMPJSGO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCl

Organic Synthesis

Boc-4-CMPN can be a valuable intermediate in organic synthesis due to the presence of the reactive chloromethyl group. This functionality allows for further derivatization through reactions like nucleophilic substitution, where the chlorine atom is displaced by another nucleophile. Researchers can utilize Boc-4-CMPN as a building block to synthesize various complex molecules with potential biological activity [].

Here are some examples of its use in organic synthesis:

  • Synthesis of piperidine derivatives with diverse functionalities: By replacing the chlorine group with various nucleophiles, scientists can create a library of piperidine derivatives for biological evaluation [].
  • Preparation of cyclic compounds: The chloromethyl group can participate in cyclization reactions to form new ring structures containing the piperidine core [].

Medicinal Chemistry

The piperidine ring structure is a prevalent scaffold in many biologically active molecules. Boc-4-CMPN could serve as a starting material for the synthesis of potential drug candidates. By manipulating the substituents on the piperidine ring, researchers can explore the structure-activity relationship (SAR) and optimize the molecule's biological properties [].

Here are some potential applications of Boc-4-CMPN in medicinal chemistry:

  • Development of novel analgesics: The piperidine core is present in some pain-relieving medications. Boc-4-CMPN could be a starting point for designing new analgesics with improved potency or fewer side effects [].
  • Synthesis of anticonvulsant agents: Certain piperidine derivatives exhibit anticonvulsant activity. Boc-4-CMPN could be useful for exploring new anticonvulsant candidates [].

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate has the molecular formula C11H20ClNO2 and a molecular weight of approximately 233.74 g/mol . This compound features a piperidine ring substituted with a chloromethyl group and a tert-butyl ester at the carboxylic acid position. It appears as a solid at room temperature and has specific physical properties such as a predicted boiling point of around 303.2 °C .

Boc-4-chloromethylpiperidine itself is not expected to have a specific mechanism of action. However, it serves as a valuable building block for the synthesis of various bioactive molecules. The chloromethyl group allows for the introduction of functionalities that can interact with biological targets [].

  • Toxicity: Chloromethyl groups can be alkylating agents, meaning they can react with and damage DNA, potentially leading to carcinogenicity.
  • Flammability: Likely flammable based on the presence of organic moieties.
  • Reactivity: Can react with water and other nucleophiles.
Typical of piperidine derivatives, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Esterification: The carboxylate moiety can react with alcohols to form esters.
  • Reduction Reactions: The carbonyl group can be reduced to alcohols or other functional groups under suitable conditions.

These reactions make tert-butyl 4-(chloromethyl)piperidine-1-carboxylate a versatile intermediate in organic synthesis.

Research indicates that tert-butyl 4-(chloromethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of Vandetanib, a therapeutic drug used for treating certain cancers. Its biological activity may be linked to its structural properties that allow it to interact with biological targets effectively.

The synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate generally involves:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is synthesized.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved using reagents like chloromethyl methyl ether.
  • Esterification: The final step typically involves esterifying the carboxylic acid with tert-butanol.

These methods are essential for producing this compound in sufficient purity for research and application purposes.

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is primarily utilized in:

  • Pharmaceutical Synthesis: As an intermediate in the production of Vandetanib, it plays a critical role in developing cancer therapies.
  • Organic Chemistry Research: Its reactivity allows chemists to explore various synthetic pathways and develop new compounds.

Several compounds share structural similarities with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateC12H22ClNO3Contains hydroxymethyl instead of chloromethyl
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylateC12H21N2O3Features carbamoyl substitution
N-Methylpiperidine-4-carboxylic acidC7H13NO2Lacks the tert-butyl group

These compounds differ mainly in their substituents on the piperidine ring or carboxylic acid moiety, which influences their reactivity and biological properties. tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate stands out due to its specific chloromethyl substitution, which enhances its utility in targeted synthetic applications.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types